![molecular formula C19H18N2O2 B2736079 ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate CAS No. 1190919-79-9](/img/structure/B2736079.png)
ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate
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Description
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate (ESBA) is a synthetic compound that has been investigated for its various applications in scientific research. ESBA has been used in various studies for its diverse properties and applications, such as its ability to act as a fluorescent label, its ability to chelate metal ions, and its potential use as a drug delivery system.
Scientific Research Applications
Anticancer Activity
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against both bacteria and fungi. It could be used as a lead compound for designing new antimicrobial agents. The benzimidazole moiety contributes to its effectiveness by targeting essential cellular components .
Anti-Inflammatory Effects
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis or other inflammatory disorders. Further research is needed to understand its mechanism of action .
Antioxidant Potential
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage. Investigating its ability to scavenge free radicals and prevent oxidative stress could be valuable .
Photophysical Applications
Researchers have explored the photophysical properties of this compound. Its fluorescence behavior makes it interesting for applications in sensors, imaging, and optoelectronic devices. Understanding its emission characteristics can lead to innovative technologies .
Drug Design and Synthesis
Ethyl 2-(2-styryl-1H-1,3-benzimidazol-1-yl)acetate serves as a building block for designing novel compounds. Medicinal chemists can modify its structure to create derivatives with enhanced properties. These derivatives may target specific diseases or biological pathways .
properties
IUPAC Name |
ethyl 2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)14-21-17-11-7-6-10-16(17)20-18(21)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFBIZHOWRUWAI-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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